molecular formula C11H17NO B14851166 4-(Aminomethyl)-2-tert-butylphenol

4-(Aminomethyl)-2-tert-butylphenol

Cat. No.: B14851166
M. Wt: 179.26 g/mol
InChI Key: OKEZOROPEFMUMN-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-tert-butylphenol is an organic compound characterized by the presence of an aminomethyl group attached to a phenolic ring, which also bears a tert-butyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-2-tert-butylphenol typically involves the following steps:

    Starting Material: The synthesis begins with 2-tert-butylphenol.

    Formylation: The phenolic compound undergoes formylation to introduce a formyl group at the para position relative to the hydroxyl group.

    Reduction: The formyl group is then reduced to an aminomethyl group using reagents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(Aminomethyl)-2-tert-butylphenol can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Ethers or esters.

Scientific Research Applications

4-(Aminomethyl)-2-tert-butylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers and resins due to its phenolic structure.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-tert-butylphenol involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes by binding to their active sites.

    Protein Modification: The aminomethyl group can form covalent bonds with amino acid residues, leading to protein modifications.

    Pathways Involved: The compound may influence pathways related to oxidative stress and cellular signaling.

Comparison with Similar Compounds

  • 4-(Aminomethyl)benzoic acid
  • 4-(Aminomethyl)indole
  • 4-Aminocoumarin

Comparison:

  • 4-(Aminomethyl)benzoic acid: Similar in having an aminomethyl group but differs in the presence of a carboxylic acid group instead of a phenolic hydroxyl group.
  • 4-(Aminomethyl)indole: Contains an indole ring structure, making it more rigid and planar compared to the phenolic structure of 4-(Aminomethyl)-2-tert-butylphenol.
  • 4-Aminocoumarin: Features a coumarin ring, which imparts different electronic and steric properties compared to the tert-butylphenol structure.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

4-(aminomethyl)-2-tert-butylphenol

InChI

InChI=1S/C11H17NO/c1-11(2,3)9-6-8(7-12)4-5-10(9)13/h4-6,13H,7,12H2,1-3H3

InChI Key

OKEZOROPEFMUMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)CN)O

Origin of Product

United States

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